molecular formula C22H22N4O2S2 B11380458 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide

Cat. No.: B11380458
M. Wt: 438.6 g/mol
InChI Key: JSONXCLTJFSJRY-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired 1,3,4-thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular receptors or enzymes, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H22N4O2S2/c1-2-15-8-10-17(11-9-15)26-13-16(12-20(26)28)21-24-25-22(30-21)23-19(27)14-29-18-6-4-3-5-7-18/h3-11,16H,2,12-14H2,1H3,(H,23,25,27)

InChI Key

JSONXCLTJFSJRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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